molecular formula C15H19N3O5 B1668430 Carboquone CAS No. 24279-91-2

Carboquone

Cat. No. B1668430
CAS RN: 24279-91-2
M. Wt: 321.33 g/mol
InChI Key: SHHKQEUPHAENFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboquone is an alkylating agent used in the treatment of malignant neoplasms of the lung, stomach, ovary, lymphomas, and in chronic myeloid leukaemia . It is usually administered by IV or intra-arterial route, or by mouth .


Molecular Structure Analysis

Carboquone has a molecular formula of C15H19N3O5 . Its molecular weight is 321.333 g/mol . The structure includes aziridinyl groups, a carbamate group, and a quinone structure .

Scientific Research Applications

Carboquone in Hematologic Neoplasms Carboquone has shown significant efficacy in treating various hematologic malignancies. A study observed that Carboquone administered orally induced remission in patients with hematologic malignancy, including malignant lymphoma, multiple myeloma, chronic myelogenous leukemia, and polycythemia vera (Uzuka, Saito, Takahashi & Komatsu, 1982).

Carboquone as an Anticancer Alkylating Agent Developed as an anticancer alkylating agent, Carboquone has been reported to have strong antineoplastic activity, particularly when used in combination chemotherapy regimens (Saito, 1988).

Effect on Mouse Mammary Cancer Research on a mouse mammary tumor (MM-46) demonstrated that Carboquone treatment could induce complete regression of the tumor, suggesting its potential in cancer therapy (Shinkai & Arakawa, 1982).

Potentiation by Glucose Pretreatment A study revealed that pretreating tumor-bearing mice with glucose significantly enhanced the anticancer effect of Carboquone. This finding suggests a potential strategy for increasing its efficacy (Baba, Aoki, Kimura, Kamura, Nishikawa & Taniguchi, 1979).

Impact on Protein Synthesis in Cells Carboquone alters protein synthesis in Chinese hamster V79 cells. This alteration in protein synthesis could be linked to its antineoplastic effects (Maehara, Anai, Kusumoto & Sugimachi, 1987).

Use in Bladder Tumor Treatment A study investigated the effects of Carboquone for the treatment of urinary bladder tumors. This research is crucial for understanding its potential in urological cancers (Okajima, Ijuin, Hiramatsu, Kihoin, Hirao, Ohara, Hijioka, Babaya, Shiomi & Samma, 1983).

Stimulation of Microsomal NADH Oxidase System Carboquone significantly stimulates the aerobic NADH oxidation in hepatic microsomes, acting as an electron carrier. This unique property distinguishes it from other quinoid anticancer chemicals (Tamura & Sato, 1977).

Combination Chemotherapy in Ovarian Cancer In ovarian cancer, Carboquone demonstrated positive effects as a primary drug in multiple chemotherapy regimens, suggesting its utility in gynecological oncology (Sugimori, Kidera & Matsuyama, 1982).

Enhanced Immunomodulatory Effects Combining Carboquone with the immunomodulator PSK showed increased therapeutic effects against rat bladder carcinoma, highlighting its potential in immunotherapy-enhanced cancer treatment (Mickey, 2004).

pH-Dependent Cytotoxicity The cytotoxicity of Carboquone was found to be more potent at lower pH levels, suggesting a pH-dependent mechanism of action which could be relevant in tumor microenvironments (Taniguchi, Kimura & Baba, 1981).

properties

IUPAC Name

[2-[2,5-bis(aziridin-1-yl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]-2-methoxyethyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-8-11(17-3-4-17)14(20)10(9(22-2)7-23-15(16)21)12(13(8)19)18-5-6-18/h9H,3-7H2,1-2H3,(H2,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHKQEUPHAENFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)N2CC2)C(COC(=O)N)OC)N3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046870
Record name Carboquone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboquone

CAS RN

24279-91-2
Record name Carboquone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24279-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboquone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024279912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboquone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13677
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name carboquone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134679
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carboquone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOQUONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CB0HBT12C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carboquone
Reactant of Route 2
Reactant of Route 2
Carboquone
Reactant of Route 3
Reactant of Route 3
Carboquone
Reactant of Route 4
Reactant of Route 4
Carboquone
Reactant of Route 5
Carboquone
Reactant of Route 6
Reactant of Route 6
Carboquone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.